Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether
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Overview
Description
Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes an allyl group, a piperidine ring, and a triazolothiadiazole moiety. The presence of these functional groups makes this compound a potential candidate for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions typically involve refluxing in ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The ether linkage can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of nitro groups may produce amines.
Scientific Research Applications
Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether involves its interaction with specific molecular targets. The triazolothiadiazole moiety can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with different connectivity of the triazole and thiadiazine rings.
Uniqueness
Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a multifunctional agent in medicinal chemistry and material science sets it apart from other similar compounds.
Biological Activity
Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure includes:
- An allyl group
- A phenyl ether linkage
- A triazole-thiadiazole moiety
- A piperidine ring with a methylsulfonyl substituent
This unique combination of functional groups suggests a diverse range of interactions within biological systems.
Biological Activity Overview
Research indicates that compounds containing triazole and thiadiazole rings often exhibit significant biological activities. These include:
- Antimicrobial activity
- Anticancer properties
- Anti-inflammatory effects
- Centrally acting analgesic effects
Antimicrobial Activity
Studies have shown that derivatives of triazoles and thiadiazoles possess antimicrobial properties. For instance:
- Compounds similar to the target compound demonstrated activity against various pathogens such as Staphylococcus aureus and Candida albicans .
- The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticancer Properties
Recent investigations into triazole derivatives have highlighted their potential as anticancer agents:
- A study reported that certain triazole-thiadiazole compounds exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
- The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.
Case Studies
- Antimicrobial Efficacy : A series of thiadiazole compounds were synthesized and tested for antimicrobial properties. Results showed significant inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that specific derivatives of triazoles had enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics. This was attributed to their ability to induce cell cycle arrest and apoptosis .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profiles is crucial for evaluating the safety and efficacy of new compounds:
- Preliminary studies suggest that modifications in the chemical structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Toxicological assessments are necessary to establish safe dosage ranges for potential therapeutic applications.
Properties
Molecular Formula |
C18H21N5O3S2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H21N5O3S2/c1-3-10-26-15-8-4-6-13(11-15)17-21-23-16(19-20-18(23)27-17)14-7-5-9-22(12-14)28(2,24)25/h3-4,6,8,11,14H,1,5,7,9-10,12H2,2H3 |
InChI Key |
KARIKISRUDDWDB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OCC=C |
Origin of Product |
United States |
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